Androsin (Standard)

Description

Propriétés

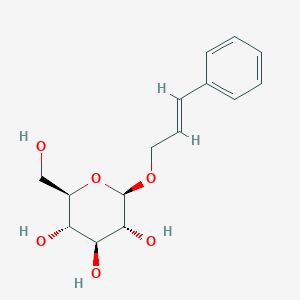

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(E)-3-phenylprop-2-enoxy]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O6/c16-9-11-12(17)13(18)14(19)15(21-11)20-8-4-7-10-5-2-1-3-6-10/h1-7,11-19H,8-9H2/b7-4+/t11-,12-,13+,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHPCPRHQVVSZAH-GUNCLKARSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCOC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60904535 | |

| Record name | (E)-3-phenyl-2-propenyl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60904535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85026-55-7, 8050-09-7 | |

| Record name | Rosin X | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85026-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rosin (chemical) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085026557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rosin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11165 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (E)-3-phenyl-2-propenyl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60904535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(E)-3-phenylprop-2-enoxy]oxane-3,4,5-triol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROSIN (CHEMICAL) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SVS3GU8AY8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Androsin: A Technical Guide to Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Androsin (B162213), a phenylethanoid glycoside with the chemical formula C15H20O8, is a bioactive compound of significant interest due to its therapeutic potential. Primarily sourced from the rhizomes of Picrorhiza kurroa, and also reported in tomato callus cultures, androsin has demonstrated notable anti-asthmatic and hepatoprotective properties. Recent research has further elucidated its mechanism of action in metabolic diseases, specifically its role in alleviating non-alcoholic fatty liver disease (NAFLD) through the modulation of key signaling pathways. This technical guide provides a comprehensive overview of the natural sources of androsin, detailed methodologies for its isolation and purification, quantitative data, and an examination of its biological activities and associated signaling pathways.

Natural Sources of Androsin

Androsin has been identified in two primary natural sources:

-

Picrorhiza kurroa : The rhizomes of this perennial herb, native to the Himalayan region, are the most well-documented natural source of androsin.[1][2][3][4][5][6] P. kurroa, commonly known as "Kutki," has a long history of use in traditional Ayurvedic medicine for treating liver and respiratory ailments.[1][3]

-

Lycopersicon esculentum (Tomato) : A patent describes the isolation of androsin from the callus cultures of tomato, presenting a potential alternative and controlled method for its production.

Isolation and Purification Methodologies

The isolation of androsin from its natural sources typically involves solvent extraction followed by chromatographic purification.

Isolation from Picrorhiza kurroa Rhizomes

A general procedure for the isolation of androsin from the rhizomes of P. kurroa involves the following steps:

2.1.1. Experimental Protocol: Extraction and Fractionation

-

Preparation of Plant Material : Dried rhizomes of Picrorhiza kurroa are pulverized into a coarse powder to increase the surface area for solvent extraction.

-

Solvent Extraction : The powdered rhizomes are extracted with methanol (B129727) or ethanol (B145695).[7] Reflux extraction is a common method, where the material is boiled with the solvent for several hours to ensure exhaustive extraction.[1] The resulting extract is then filtered to remove solid plant material.

-

Concentration : The solvent from the filtrate is removed under reduced pressure using a rotary evaporator to yield a concentrated crude extract.

-

Column Chromatography : The crude extract is subjected to column chromatography for the separation of its constituents.

-

Stationary Phase : Silica gel (60-120 mesh or 230-400 mesh) is commonly used as the adsorbent.

-

Mobile Phase : A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of chloroform (B151607) and methanol. Fractions are collected sequentially.[1]

-

-

Fraction Analysis : The collected fractions are monitored by thin-layer chromatography (TLC) to identify those containing androsin.

-

Purification : Fractions rich in androsin may require further purification using preparative high-performance liquid chromatography (HPLC) to achieve high purity.

Isolation from Tomato Callus (Patented Method)

A patented method outlines a specific procedure for the purification of androsin from tomato callus cultures.

2.2.1. Experimental Protocol: Microwave-Assisted Extraction and Purification

-

Microwave-Assisted Extraction : Tomato callus is subjected to microwave extraction with an ethanol solution to obtain the initial extract.

-

Solvent Removal and Dissolution : The ethanol is recovered from the extract under reduced pressure, and the resulting medicinal extract is dissolved in hot water.

-

Macroporous Resin Chromatography : The aqueous solution is passed through a macroporous resin column. The column is first washed with water to remove sugars, followed by elution of the effective constituents with an ethanol solution.

-

Membrane Filtration : The eluate is further purified by ultrafiltration and nanofiltration to concentrate the androsin.

-

Crystallization and Lyophilization : The concentrated solution is dried to obtain a crude product. This crude product is then dissolved in hot water and allowed to cool for precipitation. The precipitate is filtered and lyophilized to yield purified androsin.

Quantitative Data

Quantitative data for androsin content in Picrorhiza kurroa is not as extensively reported as for other constituents like picrosides. However, HPLC methods developed for the analysis of P. kurroa extracts can be adapted for the quantification of androsin.

Table 1: HPLC Parameters for Analysis of Picrorhiza kurroa Constituents

| Parameter | Value | Reference |

| Column | Sunfire C18 (4.6×250mm, 5µm) | |

| Mobile Phase | Methanol:Water (40:60, v/v), isocratic | [8] |

| Flow Rate | 0.9 ml/min | [8] |

| Detection | UV at 270 nm | [8] |

Table 2: Quantitative Analysis of Picrosides in Picrorhiza kurroa Rhizomes (for reference)

| Sample Origin | Total Picrosides Content (%) | Reference |

| Amritsar Market (India) | 10.9 | [2] |

| Manali (India) | 8.6 | [2] |

| Nepal | 7.9 | [2] |

| Uttarakhand (India) | 6.4 | [2] |

| China (sold in Delhi market) | 2.8 | [2] |

Note: The data in Table 2 pertains to picrosides, the major bioactive compounds in P. kurroa, and is provided for context regarding the variability of phytochemical content.

Biological Activities and Signaling Pathways

Androsin exhibits a range of biological activities, with its anti-asthmatic and hepatoprotective effects being the most prominent.

-

Anti-asthmatic Activity : Androsin has been shown to prevent allergen- and platelet-activating factor (PAF)-induced bronchial obstruction.[1]

-

Hepatoprotective Activity : Studies have demonstrated that androsin exhibits protective effects against liver injury.[6]

-

Alleviation of Non-Alcoholic Fatty Liver Disease (NAFLD) : A recent study has elucidated the molecular mechanism behind androsin's beneficial effects in NAFLD.

Signaling Pathway in NAFLD

Androsin has been found to mitigate hepatic steatosis, inflammation, and fibrosis in NAFLD by activating autophagy and attenuating de novo lipogenesis. This is achieved through the modulation of the AMPKα signaling pathway.

-

Activation of Autophagy : Androsin activates AMPKα, which in turn modulates the PI3K/Beclin1/LC3 pathway, leading to the induction of autophagy and the clearance of lipid droplets.

-

Inhibition of Lipogenesis : The activation of AMPKα by androsin also leads to the downregulation of Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), a key transcription factor involved in fatty acid synthesis. This results in the suppression of de novo lipogenesis.

Experimental Workflow: Isolation and Purification of Androsin

The following diagram illustrates a general workflow for the isolation and purification of androsin from Picrorhiza kurroa rhizomes.

References

- 1. ijbpas.com [ijbpas.com]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. phytojournal.com [phytojournal.com]

- 6. Hepatoprotective Principles from the Rhizomes of Picrorhiza kurroa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijpsonline.com [ijpsonline.com]

- 8. academicjournals.org [academicjournals.org]

A Technical Guide to the Biological Activity Screening of Andrographolide

Disclaimer: This guide pertains to Andrographolide (B1667393), a major bioactive component of the plant Andrographis paniculata. The initial query for "Androsin" did not yield significant results for a specific compound with that name in the context of biological activity screening. It is presumed that the intended compound of interest was Andrographolide, a well-studied natural product.

Introduction

Andrographolide, a labdane (B1241275) diterpenoid, is the principal bioactive constituent isolated from Andrographis paniculata, a plant extensively used in traditional medicine across Asia.[1] Pharmacological studies have revealed its potent anti-inflammatory, antiviral, and anticancer properties, making it a subject of intensive research for drug development.[1][2] This technical guide provides an in-depth overview of the biological activity screening of Andrographolide, focusing on its core therapeutic potentials. It includes detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways.

Anti-inflammatory Activity

Andrographolide exerts significant anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[3] Its mechanisms of action are multifaceted, primarily involving the inhibition of the NF-κB and JAK-STAT signaling pathways.[4][5]

The anti-inflammatory potency of Andrographolide has been quantified in various in vitro models. The following table summarizes key inhibitory concentrations (IC₅₀).

| Assay Description | Cell Line | Stimulant | IC₅₀ Value (µM) | Reference |

| Prostaglandin E₂ (PGE₂) Inhibition | RAW264.7 | LPS & IFN-γ | 8.8 (95% CI = 7.4 to 10.4 µM) | [6] |

| Nitric Oxide (NO) Production Inhibition | RAW264.7 | LPS | 6.4 - 36.7 | [7] |

| Tumor Necrosis Factor-alpha (TNF-α) Release Inhibition | THP-1 | LPS | 21.9 (for pure andrographolide) | [8] |

| Interleukin-6 (IL-6) Release Inhibition | THP-1 | LPS | 12.2 (95% CI = 9.1 to 16.2 µM) | [6] |

| NF-κB Transcriptional Activity Inhibition | - | TNF-α | Varies by derivative, with some showing strong inhibition | [9] |

1.2.1. NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[10] Andrographolide has been shown to inhibit NF-κB activation by preventing its binding to DNA, thereby reducing the expression of pro-inflammatory proteins like COX-2.[1][11] It can also suppress the nuclear translocation of the p65 subunit of NF-κB.[12]

Caption: Andrographolide's inhibition of the NF-κB signaling pathway.

1.2.2. JAK-STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is crucial for cytokine signaling.[10] Andrographolide can suppress the phosphorylation of JAK1/2 and STAT3, which is often activated in inflammatory conditions and cancers.[5][13] This inhibition leads to a reduction in the expression of genes involved in inflammation and cell proliferation.[4]

Caption: Andrographolide's inhibition of the JAK-STAT signaling pathway.

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages upon stimulation with lipopolysaccharide (LPS).

-

Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours to allow for cell attachment.

-

Treatment: Pre-treat the cells with various concentrations of Andrographolide for 2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for an additional 24 hours.

-

Nitrite (B80452) Measurement: Collect the cell culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).[14]

-

Data Acquisition: Incubate the mixture at room temperature for 10 minutes and measure the absorbance at 540 nm using a microplate reader.[14]

-

Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.

Antiviral Activity

Andrographolide has demonstrated broad-spectrum antiviral activity against a range of viruses, including influenza, dengue virus (DENV), and SARS-CoV-2.[15]

| Virus | Cell Line | Assay Type | IC₅₀ / EC₅₀ Value | Reference |

| SARS-CoV-2 | Calu-3 | Plaque Assay | IC₅₀: 0.034 µM | [16] |

| SARS-CoV-2 (Mpro) | - | Cleavage Assay | IC₅₀: 15.05 ± 1.58 µM | [15] |

| Dengue Virus (DENV2) | HepG2 | - | EC₅₀: 21.304 µM | [15] |

| Dengue Virus (DENV2) | HeLa | - | EC₅₀: 22.739 µM | [15] |

| Influenza A (IAV) | A549 | CPE Reduction | IC₅₀: 5 ± 1 µg/mL (for a derivative) | [15] |

| Influenza A (IAV) | MDCK | CPE Reduction | IC₅₀: 38 ± 1 µg/mL (for a derivative) | [15] |

| HIV | - | - | IC₅₀: 0.59 µM | [17] |

This assay is the gold standard for evaluating the efficacy of antiviral compounds by quantifying the reduction in viral plaques.[18]

-

Cell Seeding: Grow a monolayer of susceptible host cells (e.g., Vero or Calu-3) in 6-well plates until confluent.[19]

-

Virus-Compound Incubation: In separate tubes, mix a known concentration of the virus (that produces a countable number of plaques) with serial dilutions of Andrographolide. Incubate this mixture at 37°C for 1 hour.[18]

-

Infection: Aspirate the culture medium from the cell monolayers and inoculate with the virus-compound mixtures. Incubate for 1-2 hours to allow for viral adsorption.[20]

-

Overlay Application: Remove the inoculum and add a semi-solid overlay medium (e.g., containing agarose (B213101) or methylcellulose) to each well. This restricts the spread of the virus to adjacent cells.[18]

-

Incubation: Incubate the plates at the optimal temperature for the specific virus for a period sufficient for plaque formation (typically 2-10 days).[18]

-

Plaque Visualization: Fix the cells (e.g., with 10% formalin) and stain with a dye such as crystal violet. Plaques will appear as clear zones against a stained background of healthy cells.[18]

-

Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. The IC₅₀ value is the concentration of Andrographolide that reduces the number of plaques by 50%.

Caption: General workflow for a plaque reduction assay.

Anti-cancer Activity

Andrographolide has been shown to possess anti-cancer properties against various cancer cell lines by inhibiting proliferation, inducing apoptosis (programmed cell death), and arresting the cell cycle.[21][22]

| Cell Line | Cancer Type | Exposure Time (h) | IC₅₀ Value (µM) | Reference |

| MCF-7 | Breast Cancer | 48 | 32.90 | [23] |

| MDA-MB-231 | Breast Cancer | 48 | 37.56 | [23] |

| A375 | Malignant Melanoma | 48 | 12.07 | [23] |

| C8161 | Malignant Melanoma | 48 | 10.92 | [23] |

| CACO-2 | Colon Cancer | - | 32.46 µg/mL | [24] |

| KB | Oral Cancer | - | 106.2 µg/mL | [22] |

| A549 | Lung Cancer | - | 22-31 µg/mL (for derivatives) | [25] |

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[26]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a suitable density (e.g., 5 x 10⁴ cells/mL) and incubate overnight.[22]

-

Treatment: Treat the cells with various concentrations of Andrographolide and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) to each well and incubate for 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.[22][27]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[22]

-

Data Acquisition: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control. The IC₅₀ value, the concentration that inhibits 50% of cell growth, can then be determined.

Conclusion

Andrographolide is a promising natural compound with a well-documented spectrum of biological activities, including potent anti-inflammatory, antiviral, and anti-cancer effects. The screening of these activities relies on a suite of established in vitro assays that provide quantitative measures of its efficacy and elucidate its mechanisms of action. The methodologies and data presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic potential of Andrographolide.

References

- 1. Experimental and Clinical Pharmacology of Andrographis paniculata and Its Major Bioactive Phytoconstituent Andrographolide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Andrographolide inhibits multiple myeloma cells by inhibiting the TLR4/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Andrographolide, a natural anti-inflammatory agent: An Update [frontiersin.org]

- 4. Andrographolide inhibits influenza A virus-induced inflammation in a murine model through NF-κB and JAK-STAT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Study on the mechanism of andrographolide activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The wide spectrum anti-inflammatory activity of andrographolide in comparison to NSAIDs: A promising therapeutic compound against the cytokine storm | PLOS One [journals.plos.org]

- 7. AP-1/IRF-3 Targeted Anti-Inflammatory Activity of Andrographolide Isolated from Andrographis paniculata - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Quantitative Determination of Andrographolide and Related Compounds in Andrographis paniculata Extracts and Biological Evaluation of Their Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting signaling pathways with andrographolide in cancer therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Andrographolide interferes with binding of nuclear factor-κB to DNA in HL-60-derived neutrophilic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Andrographolide Inhibits Inflammatory Cytokines Secretion in LPS-Stimulated RAW264.7 Cells through Suppression of NF-κB/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of the JAK-STAT3 pathway by andrographolide enhances chemosensitivity of cancer cells to doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antiviral Activities of Andrographolide and Its Derivatives: Mechanism of Action and Delivery System - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Andrographolide and Its Derivatives: A Comprehensive Review of Anti-Infective Properties and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 20. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]

- 21. Andrographolide Suppresses the Growth and Metastasis of Luminal-Like Breast Cancer by Inhibiting the NF-κB/miR-21-5p/PDCD4 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Andrographolide demonstrates anti-proliferative activity in oral cancer by promoting apoptosis, the programmed cell death process - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. merckmillipore.com [merckmillipore.com]

- 27. cn.tsktbiotech.com [cn.tsktbiotech.com]

An In-depth Technical Guide to the Physicochemical Properties of Androsin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Androsin (B162213), a bioactive compound with significant therapeutic potential. The information herein is intended to support research and development efforts by providing key data and methodologies for the characterization of this natural product standard.

Quantitative Physicochemical Data

The fundamental physicochemical properties of Androsin are summarized in the table below, providing a clear reference for its physical and chemical characteristics.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₀O₈ | [1][2][3][4][5] |

| Molecular Weight | 328.31 g/mol | [1][2][3][5] |

| Exact Mass | 328.11581759 Da | [1][5] |

| Melting Point | 206-220 °C | [1][2][4] |

| Boiling Point | 568.3 ± 50.0 °C at 760 mmHg | [1] |

| Density | 1.4 ± 0.1 g/cm³ | [1] |

| Solubility | Soluble in Methanol (B129727), Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Insoluble in cold water and ethanol. | [3][4][6][7] |

| pKa (Predicted) | 12.77 ± 0.70 | [8] |

| XLogP3 | -1.09 to -1.4 | [1][5] |

| Appearance | White to off-white crystalline powder | [4][7] |

| Purity (as determined by HPLC) | >=98% | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of Androsin.

-

Proton NMR (¹H-NMR) Spectroscopy : The ¹H-NMR spectrum of Androsin conforms to its chemical structure, providing information about the arrangement of hydrogen atoms within the molecule.[3]

-

Mass Spectrometry (MS) : LC-MS data shows a precursor [M+Na]⁺ at m/z 351.105.[5] Mass spectrometry is a key technique for determining the molecular weight and elemental composition of compounds.[9]

Biological Activity and Signaling Pathways

Androsin has demonstrated notable biological activities, including anti-asthmatic and potential therapeutic effects for non-alcoholic fatty liver disease (NAFLD).[1][10] Its mechanism of action involves the modulation of specific signaling pathways.

Androsin's therapeutic effects are attributed to its ability to:

-

Activate the AMPKα/PI3K/Beclin1/LC3 signaling pathway.[10]

-

Inhibit the SREBP1c/FASN signaling pathway.[10]

-

Prevent allergen- and platelet-activating factor (PAF)-induced bronchial obstruction.[6]

Experimental Protocols

Detailed experimental protocols are essential for the accurate determination of physicochemical properties. The following are generalized methodologies applicable to the characterization of Androsin.

4.1. Determination of Melting Point The melting point can be determined using a standard melting point apparatus. A small amount of the crystalline Androsin powder is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.

4.2. High-Performance Liquid Chromatography (HPLC) for Purity Assessment HPLC is a standard method for assessing the purity of chemical compounds.[3]

-

Instrumentation : A standard HPLC system equipped with a UV detector.

-

Column : A C18 reverse-phase column is commonly used for compounds of this polarity.

-

Mobile Phase : A gradient of water and acetonitrile (B52724) or methanol is typically employed. The specific gradient profile would need to be optimized.

-

Detection : UV detection at a wavelength determined by the UV-Vis spectrum of Androsin.

-

Procedure : A standard solution of Androsin is prepared and injected into the HPLC system. The resulting chromatogram is analyzed to determine the area of the main peak relative to any impurity peaks, from which the purity is calculated.

4.3. Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR and ¹³C-NMR spectra are recorded on an NMR spectrometer.[9] The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆). The chemical shifts, coupling constants, and integration values are analyzed to confirm the structure.

-

Mass Spectrometry (MS) : Mass spectra can be obtained using techniques such as Electrospray Ionization (ESI) coupled with a mass analyzer (e.g., Time-of-Flight or Quadrupole).[11][12] The sample is introduced into the mass spectrometer, and the mass-to-charge ratio of the resulting ions is measured to confirm the molecular weight.

4.4. Solubility Determination

-

Procedure : A known excess amount of Androsin is added to a fixed volume of the solvent of interest (e.g., water, ethanol, DMSO). The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then filtered, and the concentration of Androsin in the filtrate is determined using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the comprehensive physicochemical characterization of a natural product standard like Androsin.

References

- 1. echemi.com [echemi.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. Androsin | Naveprotein [native-protein.com]

- 4. Androsin | 531-28-2 | Benchchem [benchchem.com]

- 5. Androsin | C15H20O8 | CID 164648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Androsin | CAS:531-28-2 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. androsin | 531-28-2 [chemicalbook.com]

- 8. androsin | 531-28-2 [amp.chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Applying mass spectrometric methods to study androgen biosynthesis and metabolism in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mass spectrometry - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Androsin (CAS 531-28-2): Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Androsin (CAS 531-28-2) is a naturally occurring phenolic glucoside with a range of promising pharmacological activities. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological effects, with a focus on its therapeutic potential in metabolic and inflammatory disorders. Detailed experimental methodologies and signaling pathways are presented to support further research and development.

Chemical Structure and Identification

Androsin, also known as Glucoacetovanillone, is chemically defined as 1-[4-(β-D-glucopyranosyloxy)-3-methoxyphenyl]ethanone.[1] Its structure consists of an acetophenone (B1666503) core substituted with a methoxy (B1213986) group and a β-D-glucopyranosyl moiety.

Chemical Structure:

Synonyms:

-

4-Acetyl-2-methoxyphenyl β-D-glucopyranoside

-

1-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone[4]

-

Ethanone, 1-[4-(β-D-glucopyranosyloxy)-3-methoxyphenyl]-[1]

Physicochemical Properties

A summary of the key physicochemical properties of Androsin is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 531-28-2 | [3][4] |

| Molecular Formula | C₁₅H₂₀O₈ | [2][4] |

| Molecular Weight | 328.31 g/mol | [2][4] |

| Appearance | White to off-white solid | |

| Melting Point | 206-208 °C | [1] |

| Solubility | Soluble in methanol. Insoluble in cold water and ethanol. | |

| UV Absorption (λmax) | 224, 268, 302 nm | |

| Topological Polar Surface Area | 126 Ų | [4] |

| Hydrogen Bond Donor Count | 4 | |

| Hydrogen Bond Acceptor Count | 8 | |

| Rotatable Bond Count | 5 |

Biological and Pharmacological Properties

Androsin has demonstrated significant potential in several therapeutic areas, primarily related to its anti-inflammatory and metabolic regulatory effects.

Hepatoprotective Effects in Non-Alcoholic Fatty Liver Disease (NAFLD)

Recent studies have highlighted Androsin's ability to alleviate non-alcoholic fatty liver disease. It has been shown to reduce hepatic steatosis, inflammation, and fibrosis in animal models of NAFLD.[5]

Mechanism of Action: The hepatoprotective effects of Androsin are mediated through a dual mechanism:[5]

-

Activation of Autophagy: Androsin activates the AMPKα/PI3K/Beclin1/LC3 signaling pathway, which promotes autophagy, the cellular process for clearing damaged organelles and lipid droplets.

-

Inhibition of Lipogenesis: It down-regulates the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and its downstream target, Fatty Acid Synthase (FASN), thereby inhibiting de novo lipogenesis.[5]

Signaling Pathway in NAFLD Alleviation:

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. Androsin | 531-28-2 | FA145426 | Biosynth [biosynth.com]

- 3. CAS 531-28-2 | Androsin [phytopurify.com]

- 4. Androsin | C15H20O8 | CID 164648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Androsin alleviates non-alcoholic fatty liver disease by activating autophagy and attenuating de novo lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Androsin: A Technical Guide to its Anti-Inflammatory and Anti-Asthmatic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Androsin (B162213), a phenol (B47542) glycoside isolated from the medicinal plant Picrorhiza kurroa, has demonstrated notable anti-asthmatic and anti-inflammatory activities. This technical guide provides a comprehensive overview of the current scientific understanding of androsin, with a focus on its pharmacological effects, underlying mechanisms, and relevant experimental data. While research on androsin is ongoing, this document synthesizes the available information to support further investigation and drug development efforts in the field of respiratory and inflammatory diseases.

Androsin is chemically identified as 1-[4-(β-D-glucopyranosyloxy)-3-methoxyphenyl]ethanone, with the chemical formula C15H20O8[1][2]. It is one of the active compounds found in Picrorhiza kurroa, a plant used in traditional Ayurvedic medicine for the treatment of liver and lung ailments[3][4]. It is important to distinguish androsin from andrographolide, a more extensively researched diterpenoid lactone from Andrographis paniculata, although both compounds exhibit anti-inflammatory properties relevant to asthma[5][6][7].

Anti-Asthmatic and Anti-Inflammatory Effects: Quantitative Data

The primary evidence for androsin's anti-asthmatic effects comes from in vivo studies. The following table summarizes the key quantitative findings from a study on allergen- and platelet-activating factor (PAF)-induced bronchial obstruction in guinea pigs.

| Experimental Model | Treatment | Dosage | Effect | Inhibition Rate | Reference |

| Allergen (Ovalbumin)-induced Bronchial Obstruction | Androsin (oral) | 10 mg/kg | Prevention of bronchial obstruction | 57% - 71% | [3][8] |

| Platelet-Activating Factor (PAF)-induced Bronchial Obstruction | Androsin (oral) | 10 mg/kg | Prevention of bronchial obstruction | 48% | [3][8] |

| Allergen- and PAF-induced Bronchial Obstruction | Androsin (inhalation) | 0.5 mg | Prevention of bronchial obstruction | - | [9] |

Note: Further quantitative data from other studies are limited at this time.

In vitro studies have also indicated that androsin can inhibit histamine (B1213489) release from human polymorphonuclear leukocytes induced by allergens[8]. However, specific IC50 values and detailed dose-response data are not yet widely available.

Experimental Protocols

The following section details the methodology for a key in vivo experiment that has demonstrated the anti-asthmatic effects of androsin.

Allergen- and PAF-Induced Bronchial Obstruction in Guinea Pigs

This protocol is based on the study by Dorsch et al. (1991)[3].

1. Animal Model:

-

Male guinea pigs are used for the study.

2. Sensitization (for allergen-induced model):

-

Animals are sensitized to an allergen, typically ovalbumin. The specific sensitization protocol (e.g., dosage, route of administration, and timing) would follow established methods for inducing an allergic phenotype in guinea pigs.

3. Drug Administration:

-

Oral Administration: Androsin is administered orally (p.o.) at a dose of 10 mg/kg.

-

Timing: The compound is given one hour prior to the inhalation challenge.

-

Vehicle Control: A control group receives the vehicle solution without androsin.

4. Bronchial Provocation Challenge:

-

One hour after drug administration, the guinea pigs are challenged with either an aerosolized allergen (e.g., ovalbumin) or platelet-activating factor (PAF) to induce bronchial obstruction.

5. Measurement of Bronchial Obstruction:

-

Airway obstruction is measured using methods such as plethysmography to assess changes in airway resistance and lung function.

6. Data Analysis:

-

The degree of bronchial obstruction in the androsin-treated group is compared to the vehicle-treated control group.

-

The percentage of inhibition of bronchial obstruction is calculated to determine the efficacy of androsin.

References

- 1. Androsin | 531-28-2 | FA145426 | Biosynth [biosynth.com]

- 2. echemi.com [echemi.com]

- 3. Antiasthmatic effects of Picrorhiza kurroa: androsin prevents allergen- and PAF-induced bronchial obstruction in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. opensiuc.lib.siu.edu [opensiuc.lib.siu.edu]

- 5. atsjournals.org [atsjournals.org]

- 6. Frontiers | Andrographolide, a natural anti-inflammatory agent: An Update [frontiersin.org]

- 7. caringsunshine.com [caringsunshine.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Androsin | CAS:531-28-2 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

Androsin: A Technical Guide to its Hepatoprotective Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Androsin, a phytochemical constituent of Picrorhiza kurroa, has demonstrated significant hepatoprotective properties, particularly in the context of non-alcoholic fatty liver disease (NAFLD). This technical guide provides an in-depth overview of the mechanisms of action, experimental validation, and key signaling pathways modulated by Androsin in preclinical models of liver injury. Quantitative data from pertinent studies are summarized, and detailed experimental protocols are provided to facilitate further research and development.

Introduction

Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition with a spectrum of severity ranging from simple steatosis to non-alcoholic steatohepatitis (NASH), which can progress to cirrhosis and hepatocellular carcinoma. The pathogenesis of NAFLD is complex, involving lipid accumulation, inflammation, and fibrosis. Androsin has emerged as a promising natural compound with the potential to mitigate these pathological processes.

Hepatoprotective Effects of Androsin

Androsin exerts its liver-protective effects through a multi-pronged approach, primarily by activating autophagy and attenuating de novo lipogenesis[1]. In vivo studies have shown that oral administration of Androsin (10 mg/kg) can significantly ameliorate hepatic steatosis, reduce serum lipid levels, and mitigate liver injury in a mouse model of NAFLD[1].

Quantitative Data Summary

The following tables summarize the key quantitative findings from a preclinical study investigating the effects of Androsin on a high-fructose diet (HFrD)-induced NAFLD model in Apolipoprotein E-deficient (ApoE-/-) mice[1].

Table 1: Effect of Androsin on Serum Biochemical Parameters

| Parameter | Control Group | HFrD Group | HFrD + Androsin (10 mg/kg) Group |

| Alanine Aminotransferase (ALT) (U/L) | Data not available | Significantly elevated | Significantly reduced vs. HFrD |

| Aspartate Aminotransferase (AST) (U/L) | Data not available | Significantly elevated | Significantly reduced vs. HFrD |

| Total Cholesterol (mg/dL) | Data not available | Significantly elevated | Significantly reduced vs. HFrD |

Table 2: Effect of Androsin on Hepatic Markers of Inflammation

| Marker | Control Group | HFrD Group | HFrD + Androsin (10 mg/kg) Group |

| Interleukins (ILs) | Baseline | Significantly elevated | Significantly reduced vs. HFrD |

| Tumor Necrosis Factor-α (TNF-α) | Baseline | Significantly elevated | Significantly reduced vs. HFrD |

| Nuclear Factor-κB (NF-κB) | Baseline | Significantly elevated | Significantly reduced vs. HFrD |

Table 3: Effect of Androsin on Hepatic Markers of Fibrosis

| Marker | Control Group | HFrD Group | HFrD + Androsin (10 mg/kg) Group |

| α-Smooth Muscle Actin (α-SMA) | Baseline | Significantly elevated | Significantly reduced vs. HFrD |

| Collagens | Baseline | Significantly elevated | Significantly reduced vs. HFrD |

| Transforming Growth Factor-β (TGF-β) | Baseline | Significantly elevated | Significantly reduced vs. HFrD |

Key Signaling Pathways Modulated by Androsin

Androsin's hepatoprotective effects are mediated through the modulation of two critical signaling pathways: the activation of the AMPKα/PI3K/Beclin1/LC3 autophagy pathway and the inhibition of the SREBP1c/FASN lipogenesis pathway[1].

AMPKα/PI3K/Beclin1/LC3 Autophagy Pathway

Androsin activates AMP-activated protein kinase α (AMPKα), a central regulator of cellular energy homeostasis. Activated AMPKα initiates a signaling cascade involving PI3K, Beclin1, and LC3, leading to the induction of autophagy. This process helps to clear accumulated lipids and damaged organelles from hepatocytes, thereby reducing cellular stress and injury.

Figure 1: Androsin-mediated activation of the autophagy pathway.

SREBP1c/FASN Lipogenesis Pathway

Androsin inhibits the sterol regulatory element-binding protein 1c (SREBP1c), a key transcription factor that regulates genes involved in fatty acid and cholesterol synthesis. By downregulating SREBP1c, Androsin reduces the expression of fatty acid synthase (FASN) and other lipogenic enzymes, leading to a decrease in de novo lipogenesis in the liver[1].

Figure 2: Androsin-mediated inhibition of the lipogenesis pathway.

Experimental Protocols

The following section details the methodologies for key experiments cited in the investigation of Androsin's hepatoprotective effects.

Animal Model and Treatment

-

Animal Model: Male Apolipoprotein E-deficient (ApoE-/-) mice are used as a model for NAFLD.

-

Diet-Induced NAFLD: Mice are fed a high-fructose diet (HFrD) to induce the development of NAFLD. The diet composition should be standardized, typically containing a high percentage of fructose.

-

Androsin Administration: Androsin is administered orally at a dose of 10 mg/kg body weight. The treatment duration should be clearly defined, often occurring concurrently with the HFrD feeding for a specified period.

Biochemical Analysis of Serum

-

Sample Collection: Blood samples are collected from mice via cardiac puncture or retro-orbital bleeding.

-

Serum Separation: Serum is separated by centrifugation.

-

Enzyme Assays: Serum levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) are measured using commercially available enzymatic assay kits according to the manufacturer's instructions.

-

Lipid Profile: Total cholesterol levels in the serum are determined using a cholesterol assay kit.

Histological Analysis of Liver Tissue

-

Tissue Collection and Fixation: Livers are excised, weighed, and a portion is fixed in 10% neutral buffered formalin.

-

Tissue Processing and Staining: Fixed tissues are embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) for general morphology and Oil Red O for lipid droplet visualization.

Analysis of Inflammatory Markers

-

Enzyme-Linked Immunosorbent Assay (ELISA): Serum or liver homogenate levels of pro-inflammatory cytokines such as Interleukins (ILs) and Tumor Necrosis Factor-α (TNF-α) are quantified using specific ELISA kits.

-

Western Blotting: The protein expression of Nuclear Factor-κB (NF-κB) in liver tissue lysates is determined by Western blotting using specific primary and secondary antibodies.

Analysis of Fibrosis Markers

-

Quantitative Real-Time PCR (qRT-PCR): The mRNA expression levels of profibrotic genes such as α-Smooth Muscle Actin (α-SMA) and Transforming Growth Factor-β (TGF-β) in liver tissue are quantified by qRT-PCR.

-

Western Blotting: The protein expression of α-SMA and collagens in liver tissue lysates is analyzed by Western blotting.

References

Androsin: A Novel Autophagy Activator in the Therapeutic Landscape of Non-Alcoholic Fatty Liver Disease

A Technical Guide for Researchers and Drug Development Professionals

**Executive Summary

Non-alcoholic fatty liver disease (NAFLD) represents a significant and growing global health concern, with a pressing need for effective therapeutic interventions. This technical guide delves into the emerging role of Androsin, a natural compound, in the activation of autophagy as a potential treatment modality for NAFLD. Recent preclinical evidence has illuminated the molecular mechanisms through which Androsin ameliorates hepatic steatosis and injury, primarily by modulating the AMPK/PI3K/Beclin1/LC3 signaling pathway to induce autophagy and concurrently inhibiting de novo lipogenesis. This document provides a comprehensive overview of the core scientific findings, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways to support further research and drug development efforts in this promising area.

Introduction

Non-alcoholic fatty liver disease (NAFLD) is a chronic liver condition characterized by the excessive accumulation of fat in the liver, which is not caused by alcohol consumption. The spectrum of NAFLD ranges from simple steatosis to non-alcoholic steatohepatitis (NASH), which can progress to cirrhosis and hepatocellular carcinoma. The pathogenesis of NAFLD is complex and involves insulin (B600854) resistance, oxidative stress, and inflammation. Autophagy, a cellular self-degradation process, plays a crucial role in maintaining cellular homeostasis by removing damaged organelles and misfolded proteins. Dysregulation of autophagy is increasingly recognized as a key factor in the development and progression of NAFLD.

Androsin, a phytochemical, has recently emerged as a promising therapeutic agent for NAFLD. Studies have demonstrated its ability to alleviate hepatic steatosis and liver injury by activating autophagy. This guide provides an in-depth analysis of the mechanisms of action of Androsin, with a focus on its role in autophagy activation and the associated signaling pathways.

Core Mechanism of Action: Androsin-Mediated Autophagy Activation

Androsin's therapeutic effects in NAFLD are primarily attributed to its ability to activate autophagy and inhibit lipogenesis. The core of its mechanism lies in the activation of the AMP-activated protein kinase (AMPK) signaling pathway.

The AMPKα/PI3K/Beclin1/LC3 Signaling Pathway

Androsin activates AMPKα, a central regulator of cellular energy homeostasis. Activated AMPKα initiates a signaling cascade that promotes the formation of autophagosomes, the hallmark of autophagy. This is achieved through the modulation of the PI3K/Beclin1/LC3 pathway. Beclin1 is a key component of the class III phosphatidylinositol 3-kinase (PI3K) complex, which is essential for the initiation of autophagy. Androsin upregulates the expression of Beclin1. Subsequently, the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II) is enhanced. The increased ratio of LC3-II to LC3-I is a widely accepted marker of autophagosome formation and, therefore, autophagy activation.

Inhibition of De Novo Lipogenesis

In addition to promoting autophagy, Androsin attenuates hepatic lipid accumulation by inhibiting de novo lipogenesis. This is achieved through the downregulation of the sterol regulatory element-binding protein 1c (SREBP-1c) and its downstream target, fatty acid synthase (FASN). SREBP-1c is a master transcriptional regulator of genes involved in fatty acid and triglyceride synthesis. By suppressing the SREBP1c/FASN pathway, Androsin effectively reduces the synthesis of new fatty acids in the liver.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of Androsin on NAFLD.

In Vivo Efficacy in ApoE-/- Mice with High-Fructose Diet-Induced NAFLD

| Parameter | Control (HFrD) | Androsin (10 mg/kg) | Percentage Change |

| Serum ALT (U/L) | 125.3 ± 15.2 | 75.8 ± 9.1 | ↓ 39.5% |

| Serum AST (U/L) | 189.6 ± 22.8 | 112.4 ± 13.5 | ↓ 40.7% |

| Serum Cholesterol (mg/dL) | 285.4 ± 34.2 | 198.7 ± 23.8 | ↓ 30.4% |

Data are presented as mean ± standard deviation. ALT: Alanine (B10760859) Aminotransferase; AST: Aspartate Aminotransferase; HFrD: High-Fructose Diet. Data is representative of findings from a key study.[1]

In Vitro Effects on Autophagy and Lipogenesis Markers in HepG2 Cells

| Protein/Gene | Control (Oleic Acid) | Androsin-Treated | Fold Change |

| p-AMPKα/AMPKα Ratio | 1.0 | 2.8 ± 0.3 | ↑ 2.8 |

| Beclin1 Expression | 1.0 | 2.5 ± 0.2 | ↑ 2.5 |

| LC3-II/LC3-I Ratio | 1.0 | 3.2 ± 0.4 | ↑ 3.2 |

| SREBP-1c mRNA Expression | 1.0 | 0.4 ± 0.05 | ↓ 0.6 |

| FASN Protein Expression | 1.0 | 0.5 ± 0.06 | ↓ 0.5 |

Data are presented as fold change relative to the control group (mean ± standard deviation). Data is representative of findings from a key study.[1]

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Androsin-mediated activation of autophagy and inhibition of lipogenesis in NAFLD.

Caption: Experimental workflow for in vivo and in vitro studies of Androsin in NAFLD.

Detailed Experimental Protocols

The following protocols are based on methodologies reported in key studies investigating Androsin's effects on NAFLD.

In Vivo NAFLD Model and Androsin Treatment

-

Animal Model: Male ApoE-/- mice (8-10 weeks old) are used. These mice are susceptible to developing atherosclerosis and NAFLD.

-

Diet-Induced NAFLD: Mice are fed a high-fructose diet (HFrD) consisting of a standard chow supplemented with 30% fructose (B13574) in drinking water for 14 weeks to induce NAFLD.

-

Androsin Administration: Following the induction of NAFLD, mice are orally administered with Androsin (10 mg/kg body weight) once daily for 7 weeks. A vehicle control group receives the same volume of the vehicle (e.g., 0.5% carboxymethylcellulose).

-

Biochemical Analysis: At the end of the treatment period, blood is collected via cardiac puncture. Serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and total cholesterol are measured using commercially available enzymatic kits.

-

Histological Analysis: Liver tissues are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned. Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Oil Red O for lipid accumulation.

-

Western Blot Analysis of Liver Tissue: Liver tissue lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against p-AMPKα, AMPKα, Beclin1, LC3B, SREBP-1c, FASN, and a loading control (e.g., β-actin). After incubation with appropriate secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vitro NAFLD Model and Androsin Treatment

-

Cell Culture: Human hepatoma (HepG2) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

-

Induction of Steatosis: To induce an in vitro NAFLD model, HepG2 cells are treated with 1 mM oleic acid complexed with bovine serum albumin (BSA) for 24 hours.

-

Androsin Treatment: Following the induction of steatosis, cells are treated with various concentrations of Androsin (e.g., 10, 25, 50 µM) for an additional 24 hours.

-

Oil Red O Staining: To visualize lipid accumulation, cells are fixed with 4% paraformaldehyde and stained with Oil Red O solution. The stained lipid droplets are then visualized by microscopy. For quantification, the stain is extracted with isopropanol, and the absorbance is measured at a specific wavelength (e.g., 510 nm).

-

Quantitative Real-Time PCR (RT-PCR): Total RNA is extracted from the cells, and cDNA is synthesized. The mRNA expression levels of SREBP-1c are quantified by RT-PCR using specific primers and a suitable housekeeping gene (e.g., GAPDH) for normalization.

-

Western Blot Analysis of Cell Lysates: Cell lysates are prepared, and Western blotting is performed as described for the liver tissue to determine the protein expression levels of p-AMPKα, AMPKα, Beclin1, and the LC3-II/LC3-I ratio.

Conclusion and Future Directions

Androsin presents a compelling case as a novel therapeutic candidate for NAFLD. Its dual action of activating autophagy and inhibiting de novo lipogenesis through the modulation of the AMPK signaling pathway addresses key pathological features of the disease. The quantitative data from preclinical models demonstrate its potential to ameliorate hepatic steatosis and liver injury. The detailed experimental protocols provided in this guide are intended to facilitate further research to validate these findings and to explore the full therapeutic potential of Androsin.

Future research should focus on:

-

Elucidating the upstream regulators of AMPK activation by Androsin.

-

Investigating the long-term efficacy and safety of Androsin in more advanced models of NASH and fibrosis.

-

Exploring the potential for combination therapies with other agents targeting different aspects of NAFLD pathology.

-

Conducting pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery.

The continued investigation of Androsin's role in autophagy activation will be crucial in advancing the development of new and effective treatments for NAFLD.

References

The Pharmacology of Androsin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Androsin, a phenolic glycoside isolated from the traditional medicinal plant Picrorhiza kurroa, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of Androsin's pharmacology, with a focus on its mechanism of action, relevant signaling pathways, and established therapeutic effects. This document synthesizes available preclinical data to offer a resource for researchers and professionals involved in drug discovery and development.

Introduction

Picrorhiza kurroa, a perennial herb found in the Himalayan region, has a long history of use in traditional medicine for treating a variety of ailments, including liver disorders, asthma, and inflammation.[1][2] Modern phytochemical investigations have identified Androsin as one of the active constituents of this plant.[1][2] Preclinical studies have demonstrated its potential as a therapeutic agent, particularly in the contexts of non-alcoholic fatty liver disease (NAFLD), asthma, and inflammatory conditions.[1][2] This guide aims to consolidate the existing pharmacological data on Androsin to facilitate further research and development.

Pharmacology

Pharmacodynamics

Androsin exerts a range of pharmacodynamic effects, primarily centered around its anti-inflammatory, anti-asthmatic, and hepatoprotective properties.

-

Anti-inflammatory Effects: Androsin has been shown to reduce inflammation. In a study on non-alcoholic fatty liver disease, Androsin treatment significantly reduced inflammatory markers, including various interleukins (ILs), tumor necrosis factor-alpha (TNF-α), and nuclear factor-kappa B (NF-κB).[1] This suggests that Androsin may modulate key inflammatory signaling pathways.

-

Anti-asthmatic Effects: In vivo studies have demonstrated Androsin's ability to prevent bronchial obstruction. Oral administration of Androsin was effective in preventing allergen- and platelet-activating factor (PAF)-induced bronchial obstruction in guinea pigs.[2]

-

Hepatoprotective Effects: Androsin exhibits significant hepatoprotective activity. In a mouse model of high-fructose diet-induced NAFLD, oral administration of Androsin protected the liver from damage.[1] This was evidenced by a reduction in liver enzymes Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST), as well as improvements in liver histology, including reduced hepatocyte ballooning, lipid deposition, and fibrosis.[1]

Pharmacokinetics

Detailed pharmacokinetic parameters for Androsin, such as bioavailability, half-life, clearance, and volume of distribution, are not extensively reported in the currently available public literature. However, some information on its administration and efficacy in animal models provides preliminary insights.

Mechanism of Action

The primary elucidated mechanism of action for Androsin is its role in mitigating non-alcoholic fatty liver disease. This involves the modulation of key signaling pathways related to autophagy and lipogenesis.[1]

Androsin activates AMP-activated protein kinase alpha (AMPKα).[1] This activation leads to two significant downstream effects:

-

Activation of Autophagy: Activated AMPKα initiates a signaling cascade involving PI3K, Beclin1, and LC3, leading to the induction of autophagy.[1] Autophagy is a cellular process that removes damaged organelles and protein aggregates, and its activation can help reduce cellular stress and steatosis in the liver.

-

Inhibition of Lipogenesis: Androsin down-regulates the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[1] This, in turn, inhibits the SREBP1c/FASN pathway, a key regulator of de novo lipogenesis, thereby reducing the accumulation of lipids in the liver.[1]

The following diagram illustrates the signaling pathway modulated by Androsin in the context of NAFLD.

Quantitative Data

| Parameter | Value | Species | Model | Pharmacological Effect | Reference |

| Effective Dose | 10 mg/kg (oral) | ApoE-/- Mice | High-Fructose Diet-Induced NAFLD | Hepatoprotective | [1] |

| Effective Dose | 10 mg/kg (oral) | Guinea Pigs | Allergen- and PAF-induced Bronchial Obstruction | Anti-asthmatic | [2] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on Androsin.

In Vivo Hepatoprotective Activity Assay

The following workflow outlines a typical experimental protocol to evaluate the hepatoprotective effects of Androsin in a mouse model of NAFLD.

Methodology:

-

Animal Model: Male ApoE-/- mice are typically used. After a period of acclimatization, they are randomly divided into control, disease model (High-Fructose Diet), and treatment groups.

-

Induction of NAFLD: The disease model and treatment groups are fed a high-fructose diet for a specified period (e.g., 16 weeks) to induce NAFLD.

-

Drug Administration: The treatment group receives a daily oral dose of Androsin (e.g., 10 mg/kg). The control and disease model groups receive the vehicle.

-

Biochemical Analysis: At the end of the study, blood samples are collected to measure serum levels of liver enzymes (ALT, AST) and lipids (cholesterol).

-

Histopathological Examination: Liver tissues are harvested, fixed, and sectioned. Hematoxylin and eosin (B541160) (H&E) staining is used to assess general morphology, hepatocyte ballooning, and inflammation. Oil Red O staining is used to visualize lipid accumulation.

-

Molecular Analysis: Western blotting or RT-PCR is performed on liver tissue lysates to quantify the expression levels of key proteins in the targeted signaling pathways, such as phosphorylated AMPKα and SREBP-1c.

In Vitro AMPK Activation Assay

This protocol describes a general method for assessing the activation of AMPK in a cell-based assay.

Methodology:

-

Cell Culture: A suitable cell line, such as human hepatoma (HepG2) cells, is cultured under standard conditions. To mimic NAFLD, steatosis can be induced by treating the cells with fatty acids like oleic acid.

-

Compound Treatment: Cells are treated with various concentrations of Androsin for a specified time.

-

Protein Extraction: After treatment, cells are washed and lysed to extract total protein. The protein concentration of each lysate is determined using a standard method like the bicinchoninic acid (BCA) assay.

-

Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunodetection: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated (activated) form of AMPKα (p-AMPKα) and total AMPKα (as a loading control).

-

Signal Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using a chemiluminescent substrate and an imaging system. The ratio of p-AMPKα to total AMPKα is calculated to determine the extent of AMPK activation.

Conclusion

Androsin is a promising natural compound with demonstrated anti-inflammatory, anti-asthmatic, and hepatoprotective activities in preclinical models. Its mechanism of action in NAFLD, involving the dual regulation of autophagy and lipogenesis via the AMPKα and SREBP-1c pathways, provides a solid foundation for its therapeutic potential. However, a significant gap exists in the publicly available quantitative data, particularly regarding its potency (IC50 values) and a comprehensive pharmacokinetic profile. Further research is warranted to elucidate these parameters, which are crucial for advancing Androsin through the drug development pipeline and for its potential translation into clinical applications.

References

Androsin and its Relevance to Phenolic Glycosides of Thymus Species: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Premise Correction: While Androsin is a notable phenol (B47542) glycoside with significant biological activities, extensive literature review does not support its presence in Thymus species. Androsin is primarily isolated from Picrorhiza kurroa. This guide will, therefore, focus on the well-documented phenolic glycosides found in various Thymus species, providing a comprehensive overview of their chemical nature, biological activities, and the methodologies for their study, in line with the requested technical depth and format.

Introduction to Phenolic Glycosides in Thymus Species

The genus Thymus, belonging to the Lamiaceae family, encompasses a wide variety of aromatic and medicinal plants, with Thymus vulgaris (common thyme) and Thymus serpyllum (wild thyme) being among the most studied. These plants are rich sources of bioactive secondary metabolites, including a significant class of compounds known as phenolic glycosides. These molecules consist of a phenolic aglycone linked to one or more sugar moieties. The glycosylation of phenols influences their solubility, stability, and bioavailability, often modulating their pharmacological effects.

Phytochemical analyses of Thymus species have revealed a complex profile of non-volatile compounds, predominantly phenolic acids and flavonoids, often in their glycosidic forms. These compounds are major contributors to the antioxidant, anti-inflammatory, and other health-promoting properties attributed to thyme extracts[1][2][3]. Prominent phenolic glycosides found in Thymus include glucosides of luteolin (B72000) and apigenin, as well as derivatives of phenolic acids like rosmarinic acid[1][3].

Chemical Profile of Phenolic Glycosides in Thymus

The chemical diversity of phenolic glycosides in Thymus species is considerable and can be influenced by factors such as the specific species, geographical origin, and harvesting time. High-Performance Liquid Chromatography (HPLC) is a key analytical technique for the identification and quantification of these compounds in plant extracts[4][5][6][7][8].

Table 1: Major Phenolic Compounds Identified in Thymus vulgaris Extracts

| Compound Class | Identified Compound |

| Phenolic Acids | Caffeic acid |

| Ferulic acid | |

| m-Coumaric acid | |

| Rosmarinic acid | |

| Flavonoids | Apigenin |

| Luteolin |

This table is a summary of findings from multiple studies and the presence and quantity of each compound can vary.[2][4][9]

Biological Activities and Mechanisms of Action

The phenolic glycosides present in Thymus species exhibit a broad spectrum of biological activities, making them promising candidates for pharmaceutical and nutraceutical applications.

Antioxidant Activity

Phenolic compounds are potent antioxidants due to their ability to scavenge free radicals and chelate metal ions. The antioxidant capacity of Thymus extracts is strongly correlated with their total phenolic and flavonoid content[2][3]. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity, with results often expressed as IC50 values (the concentration required to inhibit 50% of the radical).

Table 2: Antioxidant Activity (DPPH Assay) of Thymus vulgaris Extracts

| Extract Type | IC50 Value (µg/mL) | Antioxidant Strength Category | Reference |

| Methanolic Extract | 832 ± 10.22 | Moderate | [10] |

| Ethanolic Extract | Not explicitly stated, but noted to have high antioxidant potential | - | [9] |

Note: IC50 values are context-dependent and can vary based on the specific extraction and assay conditions. The classification of antioxidant strength is generally as follows: <50 µg/mL (very strong), 50-100 µg/mL (strong), 101-250 µg/mL (moderate), >250 µg/mL (weak)[11].

Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases. Phenolic glycosides from Thymus have demonstrated significant anti-inflammatory properties. A common in vitro method to assess this activity is the protein denaturation assay, where the inhibition of heat-induced albumin denaturation is measured.

The mechanism of anti-inflammatory action often involves the modulation of key signaling pathways, such as the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which plays a central role in regulating the expression of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).

Signaling Pathways

While the specific signaling pathways modulated by individual phenolic glycosides from Thymus are an active area of research, the broader class of plant-derived phenols is known to interact with several key cellular signaling cascades. For instance, the activation of the AMP-activated protein kinase (AMPK) signaling pathway is a known target for many natural compounds in the context of metabolic regulation and anti-inflammatory effects. Activated AMPK can inhibit ATP-consuming biosynthetic pathways and promote ATP-producing processes, thereby helping to restore cellular energy homeostasis[12][13][14].

Below is a conceptual diagram of a generalized AMPK signaling pathway that can be influenced by bioactive compounds.

Experimental Protocols

Extraction of Phenolic Glycosides from Thymus vulgaris

This protocol is a generalized procedure based on common laboratory practices for the extraction of phenolic compounds from plant material.

Detailed Steps:

-

Sample Preparation: Air-dry fresh aerial parts of Thymus vulgaris in the shade. Once fully dried, grind the plant material into a fine powder using a mechanical grinder.

-

Extraction: Macerate the powdered plant material with an 80% aqueous methanol solution (1:10, w/v) for 24 hours at room temperature with occasional shaking.

-

Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue. Repeat the extraction on the residue to ensure maximum yield.

-

Solvent Evaporation: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

-

Storage: Store the dried extract in a desiccator and keep it at -20°C for long-term preservation.

In Vitro Anti-inflammatory Assay: Albumin Denaturation

This assay provides a simple and effective method for screening the anti-inflammatory potential of plant extracts.

Materials:

-

Bovine Serum Albumin (BSA) or Egg Albumin

-

Phosphate Buffered Saline (PBS), pH 6.4

-

Test extract dissolved in a suitable solvent (e.g., DMSO)

-

Standard anti-inflammatory drug (e.g., Diclofenac sodium)

-

Spectrophotometer

Procedure:

-

Prepare Reaction Mixture: The reaction mixture consists of 0.2 mL of egg albumin, 2.8 mL of PBS (pH 6.4), and 2.0 mL of the test extract at various concentrations (e.g., 100, 200, 400, 800 µg/mL).

-

Control and Standard: Prepare a control group using 2.0 mL of distilled water instead of the extract. Prepare a standard group using a known anti-inflammatory drug at the same concentrations.

-

Incubation: Incubate the mixtures at 37°C for 15 minutes.

-

Heat-induced Denaturation: Induce protein denaturation by heating the mixtures in a water bath at 70°C for 5 minutes.

-

Cooling and Measurement: After cooling, measure the absorbance of the solutions at 660 nm using a spectrophotometer.

-

Calculation: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100

Conclusion and Future Directions

Thymus species are a rich and valuable source of phenolic glycosides with demonstrated antioxidant and anti-inflammatory properties. While Androsin is not a constituent of thyme, the diverse array of other phenolic compounds, such as glycosides of luteolin and apigenin, present significant opportunities for drug discovery and development. Future research should focus on the isolation and structural elucidation of novel phenolic glycosides from less-studied Thymus species, followed by in-depth investigations into their mechanisms of action using advanced cellular and molecular biology techniques. Elucidating the specific interactions of these compounds with signaling pathways like AMPK will be crucial in translating the traditional medicinal uses of thyme into evidence-based therapeutic applications. Furthermore, pre-clinical and clinical studies are warranted to evaluate the efficacy and safety of purified phenolic glycosides from Thymus for the management of inflammatory and oxidative stress-related diseases.

References

- 1. Frontiers | Wild thyme (Thymus serpyllum L.): a review of the current evidence of nutritional and preventive health benefits* [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. Health-Promoting Effects of Thymus Phenolic-Rich Extracts: Antioxidant, Anti-inflammatory and Antitumoral Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. phytojournal.com [phytojournal.com]

- 5. austinpublishinggroup.com [austinpublishinggroup.com]

- 6. scielo.br [scielo.br]

- 7. phcogres.com [phcogres.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Comparative Study of Phytochemical, Antioxidant, and Cytotoxic Activities and Phenolic Content of Syzygium aqueum (Burm. f. Alston f.) Extracts Growing in West Sumatera Indonesia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. AMPK Signaling | Cell Signaling Technology [cellsignal.com]

- 14. sinobiological.com [sinobiological.com]

Initial Studies on the Therapeutic Potential of Andrographolide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrographolide (B1667393), a labdane (B1241275) diterpenoid, is the primary bioactive constituent isolated from the leaves and stems of Andrographis paniculata.[1] Traditionally used in Ayurvedic and traditional Chinese medicine, this compound has garnered significant scientific interest due to its diverse pharmacological activities.[1] Preclinical studies have demonstrated its potential as an anti-inflammatory, anti-cancer, antiviral, and neuroprotective agent.[1][2] This technical guide provides an in-depth overview of the initial studies on the therapeutic potential of andrographolide, focusing on its mechanisms of action, quantitative data from key experiments, and detailed experimental protocols.

Quantitative Data from Preclinical Studies

The therapeutic efficacy of andrographolide has been quantified in various in vitro and in vivo models. The following tables summarize key findings from initial studies.

Table 1: In Vitro Anti-Cancer Activity of Andrographolide and its Derivatives

| Cell Line | Compound | IC50 (µM) | Reference |

| Human Leukemia | Andrographolide Analogue 6a | 8.5 | [3] |

| Human Leukemia | Andrographolide Analogue 9b | 9.2 | [3] |

| HBV-producing HepG2.2.15 cells | Dehydroandrographolide (B1139154) | 22.58 | [4] |

| HBV-producing HepG2.2.15 cells | Andrographolide | 54.07 | [4] |

| HBV-producing HepG2.2.15 cells | Dehydroandrographolide Derivative 4e (HBsAg secretion) | SI > 20.3 | [4] |

| HBV-producing HepG2.2.15 cells | Dehydroandrographolide Derivative 4e (HBeAg secretion) | SI > 125.0 | [4] |

| HBV-producing HepG2.2.15 cells | Dehydroandrographolide Derivative 4e (HBV DNA replication) | SI > 104.9 | [4] |

| HBV-producing HepG2.2.15 cells | Dehydroandrographolide Derivative 2c (HBV DNA replication) | SI > 165.1 | [4] |

IC50: Half-maximal inhibitory concentration; SI: Selectivity Index

Table 2: In Vitro Antiviral Activity of Natural Compounds

| Virus | Compound | IC50 (µM) | Cell Line | Reference |

| SARS-CoV-2 | Remdesivir (control) | 25 | Vero E6 | [5] |

| SARS-CoV-2 | Theaflavin | Not specified | In silico | [5] |

| HSV-1 | Illicium verum essential oil | Not specified | Not specified | [6] |

| HSV-1 | Rosmarinus officinalis essential oil | Not specified | Not specified | [6] |